Covalent Warhead Selectivity: Sulfonyl Fluoride Reacts with Tyrosine and Lysine vs. Acrylamide Cysteine-Restriction
The sulfonyl fluoride warhead in 2-oxo-1H-quinoxaline-6-sulfonyl fluoride enables covalent modification of tyrosine, lysine, serine, threonine, and histidine residues, whereas the widely used acrylamide warhead class is primarily restricted to cysteine thiol alkylation [1]. In controlled reactivity studies under physiological conditions, arylsulfonyl fluorides formed stable adducts with N-acetyltyrosine and N-acetyllysine, while adducts with N-acetylcysteine were unstable, rendering SFs inappropriate for durable cysteine inhibition but uniquely suited for non-cysteine residue targeting [2]. This residue promiscuity directly addresses the challenge that the overwhelming majority of oncogenic Ras mutants and Ral proteins lack an accessible cysteine for covalent inhibitor development [3].
| Evidence Dimension | Targetable nucleophilic amino acid residues |
|---|---|
| Target Compound Data | Tyr, Lys, Ser, Thr, His, Cys (unstable adduct) |
| Comparator Or Baseline | Acrylamide warheads: Cys only |
| Quantified Difference | 5+ residues vs. 1 residue |
| Conditions | Physiological pH 7.4 aqueous buffer, N-acetyl amino acid reactivity assays [2] |
Why This Matters
This warhead residue profile determines whether a target protein is druggable by a covalent approach—compounds lacking a targetable cysteine cannot be engaged by acrylamide probes.
- [1] Narayanan A, Jones LH. Sulfonyl fluorides as privileged warheads in chemical biology. Chem Sci. 2015;6(5):2650-2659. doi:10.1039/C5SC00408J View Source
- [2] Mukherjee H, Debreczeni JÉ, Breed J, Tentarelli S, Aquila B, et al. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Org Biomol Chem. 2017;15(45):9685-9695. doi:10.1039/c7ob02028g View Source
- [3] Bum-Erdene K, Zhou D, Gonzalez-Gutierrez G, Ghozayel MK, Si Y, et al. Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proc Natl Acad Sci USA. 2020;117(13):7131-7139. doi:10.1073/pnas.1913654117 View Source
